(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride (8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1193388-39-4
VCID: VC8216247
InChI: InChI=1S/C9H18N2.2ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10;;/h7-9H,2-6,10H2,1H3;2*1H
SMILES: CN1C2CCC1CC(C2)CN.Cl.Cl
Molecular Formula: C9H20Cl2N2
Molecular Weight: 227.17 g/mol

(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride

CAS No.: 1193388-39-4

Cat. No.: VC8216247

Molecular Formula: C9H20Cl2N2

Molecular Weight: 227.17 g/mol

* For research use only. Not for human or veterinary use.

(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride - 1193388-39-4

Specification

CAS No. 1193388-39-4
Molecular Formula C9H20Cl2N2
Molecular Weight 227.17 g/mol
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C9H18N2.2ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10;;/h7-9H,2-6,10H2,1H3;2*1H
Standard InChI Key JYVBDRUVNDRLHM-UHFFFAOYSA-N
SMILES CN1C2CCC1CC(C2)CN.Cl.Cl
Canonical SMILES CN1C2CCC1CC(C2)CN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Key Structural and Computational Data

PropertyValueSource
Molecular FormulaC9H20Cl2N2\text{C}_9\text{H}_{20}\text{Cl}_2\text{N}_2
Molecular Weight227.17 g/mol
SMILES NotationCN1C2CCC1CC(C2)CN.Cl.Cl
Topological Polar Surface Area (TPSA)29.26 Ų
Partition Coefficient (LogP)1.66
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Solubility and Stability

The dihydrochloride salt form improves aqueous solubility compared to the free base, a critical factor for bioavailability in drug formulations . Storage recommendations specify keeping the compound sealed in dry conditions at 2–8°C to prevent hydrolysis or decomposition .

Synthesis and Analytical Characterization

Precautionary MeasureGuideline
Personal ProtectionGloves, eye protection
HandlingUse in well-ventilated areas
Storage2–8°C, dry environment
First AidFlush eyes/skin with water

Applications in Drug Development

Lead Optimization

The dihydrochloride salt is likely a candidate for further derivatization to enhance:

  • Blood-Brain Barrier Permeability: Modifications to the methanamine group could improve CNS penetration.

  • Receptor Selectivity: Substituents on the bicyclic core may fine-tune affinity for specific neurotransmitter systems .

Formulation Strategies

  • Salt Selection: Hydrochloride salts are preferred for oral formulations due to improved dissolution profiles.

  • Prodrug Approaches: Esterification of the amine group could enhance bioavailability .

Future Research Directions

Stereochemical Resolution

Defining the configuration at positions 3 and 8 is critical, as enantiomers often exhibit divergent pharmacological profiles .

In Vivo Pharmacokinetics

Priority studies should address:

  • Absorption/Distribution: Radiolabeled tracer studies to quantify tissue penetration.

  • Metabolic Stability: Cytochrome P450 interaction assays.

Target Deconvolution

High-throughput screening against neurotransmitter receptors and transporters will clarify mechanisms of action .

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